molecular formula C22H12N2 B103386 4,11-Diazadibenzo(a,h)pyrene CAS No. 16566-62-4

4,11-Diazadibenzo(a,h)pyrene

Cat. No. B103386
CAS RN: 16566-62-4
M. Wt: 304.3 g/mol
InChI Key: NOTNAPGVLJPNRJ-UHFFFAOYSA-N
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Description

4,11-Diazadibenzo(a,h)pyrene (DB[a,h]P) is a polycyclic aromatic hydrocarbon (PAH) that is formed as a result of incomplete combustion of organic matter. It is a highly carcinogenic compound that has been linked to several types of cancer, including lung, breast, and bladder cancer. DB[a,h]P is found in cigarette smoke, diesel exhaust, and charbroiled meat, among other sources.

Mechanism Of Action

DB[a,h]P is metabolized by enzymes in the liver to form reactive intermediates, which can bind to DNA and cause mutations. DB[a,h]P has also been shown to activate several signaling pathways, leading to increased cell proliferation and survival. Additionally, DB[a,h]P can cause oxidative stress, leading to damage to cellular components.

Biochemical And Physiological Effects

DB[a,h]P has been shown to cause DNA damage, leading to mutations and the development of cancer. It has also been linked to respiratory diseases, cardiovascular diseases, and reproductive disorders. DB[a,h]P can cause oxidative stress, leading to damage to cellular components. Additionally, DB[a,h]P can activate several signaling pathways, leading to increased cell proliferation and survival.

Advantages And Limitations For Lab Experiments

DB[a,h]P is a highly carcinogenic compound that is difficult to work with in the laboratory. It is also highly toxic and poses a risk to researchers. However, DB[a,h]P is a useful tool for studying the mechanisms of carcinogenesis and developing methods to mitigate its harmful effects.

Future Directions

Future research on DB[a,h]P should focus on developing methods to mitigate its harmful effects. This could include developing methods to reduce exposure to DB[a,h]P, as well as developing drugs that can prevent or treat the harmful effects of DB[a,h]P exposure. Additionally, research should focus on understanding the mechanisms of DB[a,h]P-induced carcinogenesis, as well as developing methods to detect and diagnose DB[a,h]P-induced cancers.

Synthesis Methods

DB[a,h]P is formed as a result of incomplete combustion of organic matter. It is commonly found in cigarette smoke, diesel exhaust, and charbroiled meat. Synthetic methods for DB[a,h]P are not commonly used due to its carcinogenic nature.

Scientific Research Applications

DB[a,h]P has been extensively studied for its carcinogenic properties. It has been shown to cause DNA damage, leading to mutations and the development of cancer. DB[a,h]P has also been linked to respiratory diseases, cardiovascular diseases, and reproductive disorders. Research on DB[a,h]P has focused on understanding its mechanism of action, as well as developing methods to mitigate its harmful effects.

properties

CAS RN

16566-62-4

Product Name

4,11-Diazadibenzo(a,h)pyrene

Molecular Formula

C22H12N2

Molecular Weight

304.3 g/mol

IUPAC Name

3,14-diazahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18,20(24),21-dodecaene

InChI

InChI=1S/C22H12N2/c1-3-15-11-13-5-8-18-20-14(12-16-4-2-10-24-22(16)18)6-7-17(19(13)20)21(15)23-9-1/h1-12H

InChI Key

NOTNAPGVLJPNRJ-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3

Canonical SMILES

C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3

synonyms

Naphtho[1,8-gh:5,4-g'h']diquinoline

Origin of Product

United States

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